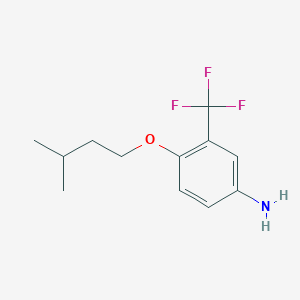

4-(Isopentyloxy)-3-(trifluoromethyl)aniline

Description

4-(Isopentyloxy)-3-(trifluoromethyl)aniline (CAS: 946697-36-5) is a fluorinated aniline derivative with the molecular formula C₁₂H₁₆F₃NO and a molecular weight of 247.26 g/mol . Its structure consists of an aniline core substituted with a trifluoromethyl (-CF₃) group at the 3-position and an isopentyloxy (-O-(CH₂)₂CH(CH₃)₂) group at the 4-position. Key physicochemical properties include a predicted pKa of 4.01, boiling point of 308.7±42.0°C, and density of 1.146±0.06 g/cm³ .

Properties

IUPAC Name |

4-(3-methylbutoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3NO/c1-8(2)5-6-17-11-4-3-9(16)7-10(11)12(13,14)15/h3-4,7-8H,5-6,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSLMZBOOKAYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution reaction where an appropriate isopentyloxy precursor reacts with a trifluoromethylated aniline derivative under specific conditions .

Industrial Production Methods

Industrial production of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process often includes steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-(Isopentyloxy)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 4-(isopentyloxy)-3-(trifluoromethyl)aniline can be contextualized by comparing it to structurally related trifluoromethyl-substituted anilines. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

*Predicted pKa ; †Estimated due to strong electron-withdrawing nitro groups.

Key Findings from Comparative Analysis

Electronic Effects :

- The position of the trifluoromethyl group significantly impacts acidity. For example, 2-(trifluoromethyl)aniline (pKa ~1.10) is more acidic than 3- or 4-substituted analogs due to ortho-directing effects .

- Nitro groups (e.g., in dinitroaniline derivatives) further lower pKa (<1.0), enhancing reactivity in electrophilic substitutions .

4-(Trifluoromethyl)aniline is a versatile intermediate for sulfonylurea derivatives with antimicrobial activity . 4-(Isopentyloxy)-3-(trifluoromethyl)aniline’s isopentyloxy group may reduce cytotoxicity compared to simpler analogs by modulating lipophilicity and metabolic stability .

Synthetic Utility :

- 4-(Trifluoromethyl)aniline reacts with sulfonyl isocyanates under metal-free conditions to yield ureas in >80% yields .

- Derivatives like N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline (from 3-(trifluoromethyl)aniline) show promise as kinase inhibitors but require optimization for selectivity .

Structural Modifications :

- Chloro-trifluoromethoxy analogs (e.g., 4-chloro-3-(trifluoromethoxy)aniline) combine halogen and fluorinated groups for enhanced bioactivity, though their pKa profiles remain understudied .

- Naphthyloxy-substituted analogs (e.g., 4-(2-naphthyloxy)-3-(trifluoromethyl)aniline) exhibit improved π-π stacking in receptor binding, relevant to anticancer drug design .

Biological Activity

4-(Isopentyloxy)-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula . It is characterized by the presence of a trifluoromethyl group and an isopentyloxy substituent on the aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(Isopentyloxy)-3-(trifluoromethyl)aniline exhibit significant antimicrobial properties. For instance, analogs of this compound have been evaluated for their efficacy against antibiotic-resistant bacteria. One study demonstrated that certain derivatives could inhibit efflux pumps in bacteria, enhancing the effectiveness of existing antibiotics like levofloxacin .

The biological activity of 4-(Isopentyloxy)-3-(trifluoromethyl)aniline can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways critical for cell survival and proliferation.

Toxicological Profile

Despite its potential therapeutic applications, understanding the toxicological profile is crucial. Preliminary assessments suggest that compounds with similar structures can exhibit cytotoxic effects at higher concentrations. For example, toxicity studies in animal models revealed significant adverse effects at doses exceeding certain thresholds .

Data Table: Biological Activities and Properties

| Property/Activity | Description |

|---|---|

| Molecular Formula | |

| Antimicrobial Efficacy | Effective against resistant bacterial strains |

| Anticancer Potential | Induces apoptosis in cancer cell lines |

| Mechanism of Action | Enzyme inhibition and receptor modulation |

| Toxicity Level | Cytotoxic at high concentrations |

Case Study 1: Antimicrobial Activity

In a study assessing various aniline derivatives, it was found that 4-(Isopentyloxy)-3-(trifluoromethyl)aniline showed promising results in inhibiting bacterial growth when combined with traditional antibiotics. The combination therapy led to a significant reduction in bacterial load in murine models infected with resistant strains of Pseudomonas aeruginosa.

Case Study 2: Anticancer Effects

Another investigation focused on the effects of similar compounds on human breast cancer cells (MCF-7). The study reported that these compounds could reduce cell viability significantly through apoptosis induction mechanisms, suggesting a potential role in cancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.